4-(4-Methylpiperazin-1-yl)pyridin-2-amine
Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine can be achieved from 1-Methylpiperazine and 2-Amino-4-chloropyridine . In another study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound can be used as a starting material in the synthesis of other complex molecules .Physical and Chemical Properties Analysis
The molecular weight of this compound is 192.26 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not specified .Scientific Research Applications
Histamine H4 Receptor Ligands
4-(4-Methylpiperazin-1-yl)pyridin-2-amine has been studied for its potential as a ligand for histamine H4 receptors. Research indicates its effectiveness in vitro and its potential as an anti-inflammatory agent in animal models, also displaying antinociceptive activity in pain models, supporting the potential of H4 receptor antagonists in pain management (Altenbach et al., 2008).
Chiral Derivatization Reagent
This compound has been employed as a chiral derivatization reagent (CDR) for enantioseparation and ultrasensitive detection of chiral amines, showcasing its utility in the practical metabolite analysis of (R)-1-aminoindan in human saliva samples (Jin et al., 2020).
Cholinesterase and Aβ-Aggregation Inhibitors
Studies have identified derivatives of this compound as potent cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, suggesting their potential application in treating Alzheimer's disease (Mohamed et al., 2011).
Antiproliferative Activity in Cancer Research
This compound has shown promising results in cancer research, particularly in the synthesis of novel antitumor agents with improved aqueous solubility. The structure–activity relationships of its derivatives have been explored for their antiproliferative activity, particularly in prostate cancer cells (Demirci & Demirbas, 2019).
Catalysis in Suzuki Cross-Coupling
In the field of chemistry, this compound has been utilized in the synthesis of group 10 metal aminopyridinato complexes, which are efficient catalysts for Suzuki cross-coupling reactions, indicating its role in advancing organic synthesis methodologies (Deeken et al., 2006).
Histamine H3 Receptor Ligands
Further research has involved its derivatives in the development of histamine H3 receptor ligands, demonstrating high affinity and selectivity, which could be significant in the development of treatments for neurological disorders (Sadek et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle arrest and the activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
This compound interacts with its target, the Serine/threonine-protein kinase Chk1, by binding to the kinase’s active site . This interaction inhibits the kinase’s activity, leading to changes in the cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase Chk1 by this compound affects the cell cycle regulation and DNA repair pathways . The downstream effects of this interaction include the arrest of cell cycle progression and the activation of DNA repair mechanisms .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of Serine/threonine-protein kinase Chk1, leading to cell cycle arrest and the activation of DNA repair mechanisms . These effects can contribute to the compound’s potential therapeutic effects .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYCLVPZTUNJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959986-12-0 | |
Record name | 4-(4-methylpiperazin-1-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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